Product packaging for Fluticasone Furoate-d5(Cat. No.:)

Fluticasone Furoate-d5

Cat. No.: B1165082
M. Wt: 543.61
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone Furoate-d5 is a stable isotope-labeled internal standard, essential for the accurate quantification of Fluticasone Furoate in complex biological matrices using advanced analytical techniques like LC-MS/MS. This high-purity compound is specifically designed for use in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring, where precision and reliability are paramount . The incorporation of five deuterium atoms (2H or D) into the molecular structure of this compound results in a mass shift that is easily distinguishable via mass spectrometry, yet it retains nearly identical chemical and chromatographic properties to the non-labeled analyte. This allows researchers to effectively correct for analyte loss during sample preparation and matrix effects during instrumental analysis, significantly improving the accuracy and reproducibility of their results . Supplied with a comprehensive Certificate of Analysis (CoA) that details the results of rigorous identity and purity verification methods (including HPLC and NMR), this internal standard guarantees data integrity. The product is intended for research applications only and is strictly not approved for diagnostic or human use .

Properties

Molecular Formula

C27H24D5F3O6S

Molecular Weight

543.61

Origin of Product

United States

Synthesis and Isotopic Derivatization of Fluticasone Furoate D5

Strategies for Deuterium (B1214612) Incorporation into Complex Steroid Structures

The introduction of deuterium into complex molecules like steroids requires methodologies that are both selective and efficient to avoid unwanted side reactions and ensure high isotopic enrichment.

Methods for Selective Deuteration at Specific Molecular Positions

Selective deuteration is crucial for creating isotopically labeled compounds with deuterium atoms at specific, stable positions. For a molecule as complex as Fluticasone (B1203827) Furoate, a combination of strategies is often necessary.

One common method for introducing deuterium is through catalytic hydrogen-deuterium (H/D) exchange . This technique utilizes a catalyst, often a transition metal like iridium, rhodium, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterated solvents like deuterium oxide (D₂O). rsc.orgacs.org The selectivity of this exchange can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, specific catalysts can direct deuteration to aromatic or heteroaromatic rings. rsc.orgnih.gov

Another widely used method is reduction with deuterated reagents . Carbonyl groups or other reducible functional groups within the steroid structure can be targeted with deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations. nih.gov

Acid- or base-catalyzed H/D exchange can also be employed, particularly for protons in positions alpha to a carbonyl group or on aromatic rings that are susceptible to electrophilic substitution. nih.gov The reaction conditions, including the strength of the acid or base and the temperature, can be optimized to achieve the desired level of deuteration.

Regioselective Synthesis Approaches

Regioselective synthesis aims to introduce deuterium at a predefined position within the molecule. This is often achieved by utilizing precursors that are already deuterated or by employing reactions that have a strong directing effect.

For Fluticasone Furoate-d5, where deuterium is incorporated into the furoate moiety and the S-fluoromethyl group, a regioselective approach would involve the use of deuterated starting materials for these specific parts of the molecule. For example, a deuterated furoyl chloride could be used to introduce the d3-furoate group, and a deuterated S-fluoromethylating agent could be used for the d2-fluoromethyl group.

C-H activation/borylation followed by deuterolysis is a modern technique that allows for the selective functionalization of C-H bonds. nih.gov An iridium catalyst can direct the borylation of a specific C-H bond, and the resulting boronate ester can then be cleaved with a deuterium source to install a deuterium atom at that position. This method offers high regioselectivity for complex molecules.

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The synthesis of this compound would likely follow a convergent strategy, where the deuterated fragments are synthesized separately and then combined with the steroid backbone. The established synthesis of non-deuterated Fluticasone Furoate serves as a blueprint for this approach. chemicalbook.comgoogle.com

A key precursor for the steroid core is 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid. chemicalbook.com The deuterated furoate and S-fluoromethyl groups would be introduced in subsequent steps.

Synthesis of the d3-Furoate Moiety: The deuteration of the furan (B31954) ring in the furoate group can be achieved through catalytic H/D exchange on a suitable precursor, such as furoic acid or its ester. rsc.orgescholarship.org Transition metal catalysts, like those based on iridium or silver, have shown efficacy in the deuteration of five-membered aromatic heterocycles. escholarship.org The resulting deuterated furoic acid can then be converted to the corresponding acyl chloride for subsequent esterification.

Synthesis of the d2-Fluoromethyl Moiety: The S-fluoromethyl group is typically introduced using bromofluoromethane (B51070). chemicalbook.comgoogle.com Therefore, the synthesis of deuterated bromofluoromethane (CD₂BrF) is a critical step. This could potentially be achieved through the reduction of dibromofluoromethane (B117605) with a deuterium source or by halogen exchange reactions on a deuterated methane (B114726) precursor. unc.edugoogle.com

Final Assembly: The synthesis would culminate in the coupling of the deuterated fragments with the steroid precursor. The 17α-hydroxyl group of the steroid would be esterified with the deuterated furoyl chloride, and the 17β-carbothioic acid would be alkylated with deuterated bromofluoromethane to yield this compound.

Characterization of Isotopic Enrichment and Purity of this compound

Following synthesis, it is imperative to thoroughly characterize the final product to confirm its identity, isotopic enrichment, and chemical purity.

Analytical Techniques for Deuterium Content Determination

Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. nih.govalmacgroup.com By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the increase in molecular weight due to deuterium incorporation can be precisely measured. High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the isotopic distribution and confirming the number of deuterium atoms incorporated. nih.gov The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for characterizing deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of deuteration. diva-portal.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the deuterated positions.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium can provide further confirmation of the deuteration sites. google.comgoogle.com

The combination of these NMR techniques allows for a comprehensive analysis of the isotopic labeling pattern.

Purity Assessment of Synthesized Isotope-Labeled Compounds

The chemical purity of this compound is assessed using standard analytical techniques to ensure that it is free from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical compounds. rsc.org A validated HPLC method can separate the desired product from any impurities, and the purity is typically expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for identifying and quantifying trace-level impurities. The use of a stable isotope-labeled internal standard, such as this compound itself, is recommended for accurate quantification in bioanalytical methods. europa.eueuropa.eu

Below is a table summarizing the key analytical techniques and their applications in the characterization of this compound.

Analytical Technique Application Information Obtained
Mass Spectrometry (MS) Isotopic Enrichment DeterminationMolecular weight confirmation, number of deuterium atoms, isotopic distribution.
Structural ConfirmationFragmentation pattern to infer deuterium location.
¹H NMR Spectroscopy Deuteration Site ConfirmationAbsence or reduction of proton signals at labeled positions.
²H NMR Spectroscopy Direct Detection of DeuteriumObservation of deuterium signals at specific chemical shifts.
¹³C NMR Spectroscopy Structural ConfirmationAnalysis of carbon-deuterium coupling.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentSeparation and quantification of the main compound and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity Assessment and Impurity IdentificationSeparation, identification, and quantification of the main compound and trace impurities.

Table 1: Analytical Techniques for the Characterization of this compound

Advanced Analytical Methodologies Utilizing Fluticasone Furoate D5 As an Internal Standard

Principles of Internal Standardization in Quantitative Bioanalysis

In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, including calibration standards, quality controls, and unknown study samples. sciex.com The purpose of the internal standard is to correct for the potential loss of the analyte during sample processing and to compensate for variability in instrumental response. nih.gov By measuring the ratio of the analyte's response to the internal standard's response, analysts can achieve more accurate and precise quantification. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. waters.comijrar.org This isotopically labeled compound, such as Fluticasone (B1203827) Furoate-d5, serves as the internal standard. The fundamental principle of IDMS is that the labeled and unlabeled versions of the compound are chemically identical and thus exhibit the same behavior during sample extraction, purification, chromatography, and ionization in the mass spectrometer. nih.gov

Any sample loss or variation that occurs during the analytical workflow will affect both the native analyte and the labeled standard equally. nih.gov Consequently, the ratio of the mass spectrometric signals of the native analyte to the isotopic standard remains constant regardless of recovery efficiency. ijrar.org This allows for highly precise and accurate determination of the analyte's concentration, as the quantification is based on this stable ratio rather than the absolute signal intensity of the analyte, which can be prone to fluctuation. ijrar.orgnih.gov

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), like Fluticasone Furoate-d5, is considered the most effective approach for quantitative LC-MS/MS assays. sciex.comsciex.com The key advantages of this strategy are numerous:

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. sciex.com This can lead to ion suppression or enhancement, causing inaccurate results. Because a SIL-IS is chemically identical to the analyte, it experiences the same matrix effects. fda.gov This co-behavior allows the SIL-IS to effectively normalize the analyte's signal, correcting for these interferences and significantly improving data accuracy. sciex.comfda.gov

Similar Physicochemical Properties: A SIL-IS has nearly identical physical and chemical properties to the analyte, including polarity, solubility, and pKa. fda.gov This ensures they behave similarly during all stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction, and co-elute during chromatographic separation. sciex.com This close tracking minimizes variability introduced during sample workup.

Improved Precision and Accuracy: By compensating for variations in extraction recovery, injection volume, and instrument response, SIL-IS significantly enhances the precision and accuracy of bioanalytical methods. nih.gov Studies have shown that methods employing SIL-IS demonstrate lower variance and bias compared to those using structural analogue internal standards. nih.gov

High Isotopic Purity: Modern synthesis methods allow for the production of SIL-IS with high isotopic purity, minimizing the presence of the unlabeled analyte in the standard material. This is crucial to avoid artificially inflating the measured concentration of the analyte, especially at low levels. fda.gov

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Fluticasone Furoate Quantification

The development of a robust LC-MS/MS method for quantifying Fluticasone Furoate in biological matrices is a multi-step process. It involves optimizing both the chromatographic separation of the analyte from matrix components and the mass spectrometric detection parameters to ensure maximum sensitivity and specificity. The use of this compound is integral to this process, providing a constant reference against which the analyte is measured.

The primary goal of chromatographic separation in this context is to resolve Fluticasone Furoate from other endogenous components of the sample matrix to reduce interference. A SIL-IS like this compound is expected to co-elute with the unlabeled Fluticasone Furoate, meaning they exit the chromatography column at nearly the same time. This is advantageous because both compounds are then subjected to the same matrix conditions as they enter the mass spectrometer.

Optimization typically involves the selection of an appropriate column and mobile phase. Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of corticosteroids like Fluticasone Furoate. waters.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

Table 1: Examples of Chromatographic Conditions for Fluticasone Compounds
CompoundColumn TypeMobile Phase CompositionReference
Fluticasone FuroateReversed-phase C18A: 0.05:2:98 formic acid/methanol/water B: Methanol with 0.1% formic acid waters.comresearchgate.net
Fluticasone Furoate / VilanterolSpherisorb S5 ODS2 C18Acetonitrile and 0.01% glacial acetic acid in water (70:30, v/v)
Fluticasone Propionate (B1217596)Reprosil Gold 100 C18Methanol and 1mM Ammonium Trifluoroacetate buffer (90:10 v/v)
Fluticasone PropionateACQUITY UPLC BEH C18Methanol-acetonitrile (50:50, v/v) and 2.0 mM ammonium trifluoroacetate

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (or parent ion) for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (or daughter ion) is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity.

To develop an MRM method, specific parent-daughter ion transitions must be identified for both the analyte (Fluticasone Furoate) and the internal standard (this compound).

Parent Ion: In positive electrospray ionization (ESI+) mode, the parent ion is typically the protonated molecule, [M+H]⁺.

The molecular weight of Fluticasone Furoate (C₂₇H₂₉F₃O₆S) is approximately 538.6 g/mol , resulting in an expected [M+H]⁺ parent ion at m/z 539.2.

For this compound, the mass increases by five atomic mass units, leading to an expected [M+H]⁺ parent ion at m/z 544.2.

Daughter Ion: The daughter ions are generated by fragmentation of the parent ion. The most stable and abundant fragment ions are chosen for quantification to ensure the best signal intensity. While specific published transitions for Fluticasone Furoate are not always detailed, the principles can be illustrated using the closely related compound, Fluticasone Propionate. For Fluticasone Propionate and its deuterated standard (Fluticasone Propionate-d3), a common fragmentation pathway is the loss of the propionate group and other moieties, often resulting in a common daughter ion for both the labeled and unlabeled compounds. This is an ideal scenario as it suggests the deuterium (B1214612) labels are on a part of the molecule that remains intact during fragmentation.

Table 2: Example MRM Transitions for Fluticasone Propionate and its Deuterated Internal Standard
CompoundIonization ModeParent Ion (Q1) [m/z]Daughter Ion (Q3) [m/z]Reference
Fluticasone PropionateESI+501.2293.2 waters.com
Fluticasone Propionate-d3ESI+504.2293.2
Fluticasone PropionateESI+501.2313.2 waters.com
Fluticasone Propionate-d3ESI+504.2313.2 nih.gov

Data presented for Fluticasone Propionate illustrates the principle of MRM transition selection for an analyte and its stable isotope-labeled internal standard.

For Fluticasone Furoate and this compound, a similar process of infusion and optimization would be performed to identify the most intense and reliable parent-daughter ion transitions for use in a quantitative bioanalytical method.

Mass Spectrometric Detection Parameters for Fluticasone Furoate and this compound

Ionization Techniques (e.g., Electrospray Ionization)

In the quantitative analysis of Fluticasone Furoate from biological matrices, mass spectrometry coupled with liquid chromatography is the predominant technique. A critical component of this methodology is the ionization source, which converts the neutral analyte and internal standard molecules into gas-phase ions that can be manipulated and detected by the mass spectrometer. For corticosteroids like Fluticasone Furoate and its deuterated internal standard, this compound, Electrospray Ionization (ESI) is the most commonly employed technique.

ESI is a soft ionization method that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. The process involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high electrical potential. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on their surface increases until it reaches a critical point (the Rayleigh limit), causing the droplets to fission into smaller droplets. This process repeats until, ultimately, gas-phase ions of the analyte and internal standard are produced.

For the analysis of Fluticasone Furoate, ESI is typically operated in the positive ion mode. fda.gov This is because the molecular structure of Fluticasone Furoate contains sites that can readily accept a proton (H+) to form a positively charged molecular ion [M+H]+. The deuterated internal standard, this compound, behaves identically to the unlabeled analyte during the ionization process, ensuring that any variations in ionization efficiency affect both compounds equally. This co-elution and co-ionization are fundamental to the internal standard's role in correcting for analytical variability. The specific ions monitored are then selected for fragmentation and detection in a tandem mass spectrometer (MS/MS), a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. ijrar.org

Method Validation Protocols for Bioanalytical Assays Incorporating this compound

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application, such as quantifying Fluticasone Furoate in biological samples for pharmacokinetic studies. fda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process. fda.goveuropa.eu The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust method validation, as it closely mimics the analyte throughout sample preparation and analysis, correcting for potential variability.

Assessment of Linearity and Calibration Range

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To assess this, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations in the same biological matrix as the study samples. The response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration of the analyte.

The acceptance criterion for a calibration curve is typically determined by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. eurasianjournals.com For instance, in various bioanalytical methods developed for Fluticasone Furoate and similar corticosteroids, linearity has been successfully established over wide concentration ranges, demonstrating excellent correlation with r² values often exceeding 0.99. ijrar.orgsciex.com

Table 1: Examples of Linearity and Calibration Ranges for Fluticasone Analogs

CompoundMatrixCalibration RangeCorrelation Coefficient (r²)Reference
Fluticasone FuroateHuman Plasma1 - 1000 pg/mL0.992 sciex.com
Fluticasone FuroateSerum-Free Media50 - 2000 nMNot specified, but described as "excellent" fda.gov
Fluticasone PropionateHuman Plasma1.009 - 200.45 pg/mL0.999 ijrar.org
Fluticasone PropionateHuman Plasma0.2 - 120 pg/mL> 0.99 sciex.comshopshimadzu.com

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte, while precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. Both are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels—typically low, medium, and high—across several analytical runs.

According to regulatory guidelines, the mean concentration at each level should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision). europa.eu For the lowest concentration level, the LLOQ, a slightly wider acceptance range of ±20% is often permitted. europa.eu The use of this compound ensures that variability during sample processing is minimized, contributing to high accuracy and precision.

Table 2: Typical Acceptance Criteria and Findings for Accuracy and Precision

ParameterQC LevelAcceptance CriteriaTypical Finding for Fluticasone AssaysReference
Accuracy (% Bias)Low, Medium, HighWithin ±15% of nominal valueInter and intra-batch precision (%CV) is less than 15% for QC samples and accuracy is within acceptable limits. ijrar.orgeuropa.eu
LLOQWithin ±20% of nominal value
Precision (%CV)Low, Medium, High≤ 15%
LLOQ≤ 20%

Determination of Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. Due to the high potency of corticosteroids like Fluticasone Furoate, pharmacokinetic studies require highly sensitive assays capable of measuring very low circulating concentrations. waters.com Therefore, achieving a low LLOQ is a critical goal of method development.

The LLOQ is established as the lowest standard on the calibration curve and is validated by demonstrating that QC samples at this concentration meet the acceptance criteria for accuracy (within 20% of the nominal value) and precision (a %CV of not more than 20%). europa.eu Advanced mass spectrometry techniques have enabled the development of methods with sub-picogram per milliliter sensitivity for fluticasone compounds. ijrar.orgsciex.com

Table 3: Reported LLOQ Values for Fluticasone Analogs in Human Plasma

CompoundLLOQReference
Fluticasone Furoate1 pg/mL sciex.com
Fluticasone Propionate1 pg/mL ijrar.orgsciex.com
Fluticasone Propionate0.2 pg/mL (200 fg/mL) sciex.comshopshimadzu.com

Recovery Studies for Extraction Procedures

Recovery is the extraction efficiency of an analytical method, representing the percentage of the analyte that is successfully transferred from the biological matrix to the final sample extract. It is assessed by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample at the same concentration.

While 100% recovery is ideal, it is not essential for a method that uses a stable isotope-labeled internal standard like this compound. The critical factor is that the recovery is consistent, precise, and reproducible. The internal standard co-elutes and experiences similar extraction losses as the analyte, thereby compensating for incomplete or variable recovery. Solid-phase extraction (SPE) is a common technique used to isolate fluticasone compounds from plasma, with one study reporting a recovery of 86.3% for Fluticasone Propionate. nih.gov

Selectivity and Matrix Effect Evaluation

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or other drugs. It is typically evaluated by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard. ijrar.org For a selective method, the response of any interfering peaks should be insignificant compared to the response of the LLOQ standard. shopshimadzu.com

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix. mdpi.com This is a significant concern in ESI-MS. The matrix effect is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The use of this compound is crucial for mitigating the impact of the matrix effect, as both the analyte and the internal standard are affected to a similar degree. Studies have confirmed the suitability of such methods by demonstrating minimal and consistent matrix effects. shopshimadzu.com

Stability Assessment of Fluticasone Furoate in Biological Matrices with this compound

The use of a stable-labeled internal standard, such as this compound, is crucial for accurately assessing the stability of the parent compound, Fluticasone Furoate, in various biological matrices. The internal standard compensates for variations in sample processing and analytical conditions, ensuring reliable quantification. A key application is in the validation of bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where the stability of the analyte must be confirmed under different storage and handling conditions. fda.govfda.gov

Research conducted by the U.S. Food and Drug Administration (FDA) involved the development and validation of an LC-MS/MS method to determine Fluticasone Furoate concentrations in serum-free media used for lung microphysiological systems studies. fda.govfda.gov In this research, a stable-labeled internal standard was employed to ensure the accuracy of the measurements. The stability of Fluticasone Furoate was evaluated under several conditions to mimic potential real-world scenarios during sample collection, storage, and analysis. fda.govfda.gov

The findings from these stability tests are essential for establishing reliable protocols for sample handling. The study confirmed the stability of Fluticasone Furoate through multiple freeze/thaw cycles and for extended periods at room temperature in low-binding tubes. fda.govfda.gov Furthermore, the stability of the extracted samples was verified, providing confidence in the integrity of the results even with delays between extraction and analysis. The compound also showed no significant degradation when exposed to light or incubated at physiological temperature (37°C) for several hours. fda.govfda.gov

Below is a summary of the stability assessment findings for Fluticasone Furoate in study media.

Table 1: Stability of Fluticasone Furoate in Biological Media

Stability Parameter Condition Duration Outcome
Freeze/Thaw Stability 3 cycles - Stable
Short-Term (Bench-Top) Stability Room Temperature 8 hours Stable
Extracted Sample Stability 2-8°C 20 hours Stable
Thermal Stability 37°C 180 minutes No degradation observed

Application of this compound in Quality Control and Reference Standard Programs

This compound plays a significant role in quality control (QC) and reference standard programs within the pharmaceutical industry. As an isotopically labeled analog of Fluticasone Furoate, it is an ideal internal standard for quantitative assays, ensuring the accuracy and precision of analytical methods used for batch release testing and stability studies of the final drug product. nih.govijrar.org

In quality control laboratories, analytical methods are validated to demonstrate their reliability. The use of a deuterated internal standard like this compound is a common practice in robust LC-MS/MS methods. nih.govshimadzu.com QC samples are typically prepared at multiple concentration levels (low, medium, and high) and analyzed alongside calibration standards and unknown samples. The consistent response ratio of the analyte to the internal standard across these QC samples demonstrates the method's precision and accuracy. nih.gov For related compounds like Fluticasone Propionate, methods have been validated with inter- and intra-batch precision for quality control samples at less than 15%. nih.govijrar.org This level of precision is a standard expectation for bioanalytical method validation and is applicable to methods using this compound.

Furthermore, Fluticasone Furoate itself is used as a reference standard for identification, purity tests, and assays of pharmaceutical products. sigmaaldrich.comschd-shimadzu.com These reference standards are highly characterized materials against which production batches are compared to ensure they meet the required quality specifications. The European Pharmacopoeia (EP) provides such reference standards for laboratory use as prescribed in their monographs. sigmaaldrich.com A Certificate of Analysis (CoA) for Fluticasone Furoate attests to its compliance with specifications and is a critical tool for batch-level quality control. pharmacompass.com The development of stability-indicating methods is a core component of these QC programs, designed to separate and quantify the active pharmaceutical ingredient from any potential degradation products, thus ensuring the safety and efficacy of the product throughout its shelf life. iajps.com

The use of this compound as an internal standard in these validated analytical procedures is integral to maintaining the quality and consistency of Fluticasone Furoate-containing pharmaceutical products.

Application of Fluticasone Furoate D5 in Preclinical Pharmacokinetic and Drug Metabolism Investigations

Methodological Approaches for Pharmacokinetic Profiling in Non-Human Biological Systems

The accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is fundamental to predicting its behavior in humans. Fluticasone (B1203827) Furoate-d5 plays a pivotal role in the analytical methods developed for these pharmacokinetic studies.

Quantification of Fluticasone Furoate in Preclinical Models using Fluticasone Furoate-d5 as an Internal Standard

In the quantitative analysis of Fluticasone Furoate from complex biological matrices such as plasma, serum, or tissue homogenates from preclinical species (e.g., rats, dogs), a stable isotope-labeled internal standard is the gold standard. This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The principle of its use lies in its near-identical physicochemical properties to the analyte, Fluticasone Furoate. Both compounds exhibit similar extraction recovery, ionization efficiency, and chromatographic retention times. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of this compound to the biological sample at the beginning of the sample preparation process, any variability or loss of the analyte during extraction, handling, and analysis can be compensated for. The ratio of the analytical signal of Fluticasone Furoate to that of this compound is used to calculate the precise concentration of the drug in the sample, leading to enhanced accuracy and precision of the pharmacokinetic data.

While specific preclinical studies detailing the use of this compound are not extensively published, the methodology is well-established. For instance, in studies involving the closely related compound Fluticasone Propionate (B1217596), deuterated (d3) and carbon-13 (¹³C₃) labeled versions have been successfully employed as internal standards for its quantification in plasma. These studies demonstrate the robustness of the stable isotope dilution method in pharmacokinetic research.

Table 1: Key Parameters for LC-MS/MS Quantification using a Deuterated Internal Standard

ParameterDescriptionTypical Requirement for Preclinical PK Studies
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative standard deviation (RSD) < 15%
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.Within ±15% of the nominal concentration
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Sufficiently low to measure trough concentrations after therapeutic dosing in the animal model.
Selectivity The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and internal standard.

Analytical Considerations for Systemic Exposure Assessment in Preclinical Studies

The assessment of systemic exposure to Fluticasone Furoate in preclinical species is crucial for interpreting toxicology findings and for predicting human pharmacokinetic profiles. The use of this compound as an internal standard helps to address several analytical challenges.

Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Because this compound co-elutes with Fluticasone Furoate and experiences similar matrix effects, the ratio of their signals remains constant, thus mitigating this issue.

Extraction Recovery: The efficiency of extracting the drug from the biological matrix can be variable. By adding the internal standard at the initial stage, it undergoes the same extraction process as the analyte. Any losses during this process will affect both compounds equally, and the ratio will remain unchanged, ensuring an accurate final concentration measurement.

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system can occur over the course of an analytical run. The use of a co-eluting internal standard corrects for this variability, as both analyte and internal standard signals will be affected proportionally.

A robust and validated bioanalytical method is a prerequisite for generating reliable preclinical pharmacokinetic data. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) outline the requirements for method validation, including specificity, linearity, accuracy, precision, and stability. The use of a deuterated internal standard like this compound is a key component in meeting these stringent requirements.

Elucidation of Fluticasone Furoate Metabolic Pathways

Understanding how a drug is metabolized is a critical aspect of preclinical development. Deuterium-labeled compounds like this compound are valuable tools in these investigations.

In Vitro Metabolic Stability Studies Utilizing this compound

In vitro metabolic stability assays are conducted early in the drug discovery process to predict the extent of metabolism in the liver. These experiments typically involve incubating the drug with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey) and monitoring the disappearance of the parent drug over time.

While specific studies detailing the use of this compound in such assays are not widely available in published literature, the principle of its application is clear. In these assays, this compound would be used as an internal standard for the accurate quantification of the remaining unlabeled Fluticasone Furoate at various time points. This allows for the calculation of key metabolic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 2: Typical Setup for an In Vitro Metabolic Stability Assay

ComponentPurpose
Test Compound (Fluticasone Furoate) The drug being investigated.
Liver Microsomes or Hepatocytes Source of metabolic enzymes (e.g., Cytochrome P450s).
NADPH-regenerating System Cofactor required for many metabolic reactions.
Buffer Maintains optimal pH for enzymatic activity.
Internal Standard (this compound) Added during sample quenching for accurate quantification.
Quenching Solution (e.g., Acetonitrile) Stops the metabolic reaction at specific time points.

The data generated from these studies help in selecting compounds with desirable metabolic profiles for further development and provide insights into potential species differences in metabolism.

Identification and Characterization of Metabolites through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for metabolite identification. When a mixture of labeled and unlabeled drug (e.g., a 1:1 mixture of Fluticasone Furoate and this compound) is incubated with a metabolic system, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. This characteristic isotopic pattern makes it easier to distinguish drug-related metabolites from endogenous matrix components.

For Fluticasone Furoate, the primary route of metabolism in humans involves the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite. Studies with radiolabeled ([¹⁴C]) Fluticasone Furoate have confirmed this pathway. If this compound were used in similar preclinical in vitro or in vivo metabolism studies, the resulting carboxylic acid metabolite would also carry the deuterium label, exhibiting a characteristic mass shift. This would definitively confirm its origin from the parent drug. High-resolution mass spectrometry can then be used to determine the elemental composition of the metabolite and fragmentation analysis (MS/MS) can pinpoint the site of metabolic modification.

Isotope Effects in Biotransformation Processes

The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-determining step may proceed more slowly when a deuterium atom is present at that position.

Fluticasone Furoate is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. While the major metabolic pathway is hydrolysis, other minor oxidative metabolites may be formed. If the formation of any of these metabolites involves the cleavage of a C-H bond that is deuterated in this compound, a KIE could be observed. This would manifest as a slower rate of formation of that specific metabolite from this compound compared to the unlabeled drug.

Tissue Distribution Studies Employing this compound

In pharmacokinetic analysis, this compound is primarily utilized as an internal standard. Its near-identical chemical and physical properties to Fluticasone Furoate, combined with its distinct mass, allow for precise correction of sample processing variations and instrument response, ensuring high accuracy in concentration measurements.

However, for the purpose of determining the distribution of the compound throughout the body's tissues, studies typically administer a radiolabeled form of the drug to preclinical models. According to a pharmacology review by the U.S. Food and Drug Administration (FDA), preclinical studies in rats using a labeled form of Fluticasone Furoate have identified the primary sites of distribution following administration. fda.gov These investigations revealed that the compound is not localized to a single area but is distributed to several key organs.

The principal tissues identified for Fluticasone Furoate distribution after oral dosing in rats are summarized below. fda.gov

Table 1: Primary Tissues of Fluticasone Furoate Distribution in Rats

Tissue/Organ System
Liver
Kidney
Spleen

This table outlines the main tissues where Fluticasone Furoate was found in preclinical animal models.

These findings indicate that the liver and kidney, key organs for metabolism and excretion, are significant sites of distribution. The presence in the spleen and gastrointestinal tract is also notable, reflecting the routes of administration and elimination. fda.gov Further research in human lung tissue has also shown that Fluticasone Furoate has a high degree of tissue binding and retention compared to other corticosteroids like Fluticasone Propionate and Mometasone Furoate. researchgate.net

Excretion and Mass Balance Studies using Labeled Compounds

Mass balance studies are fundamental to understanding how a drug is eliminated from the body. These studies use isotopically labeled compounds, most commonly carbon-14 (¹⁴C), to trace the drug and its metabolites through excretion pathways.

A comprehensive study in humans using [¹⁴C]Fluticasone Furoate provided definitive data on its excretion and mass balance. Healthy male subjects received both intravenous (IV) and oral (p.o.) doses of the labeled compound to characterize its disposition. The recovery of radioactivity was nearly complete, indicating that the administered dose was almost fully accounted for in the collected excreta.

The vast majority of the radioactive dose was recovered in the feces, with minimal amounts found in the urine. fda.gov This excretion pattern was observed following both intravenous and oral administration, pointing to biliary excretion as the primary route of elimination for the drug and its metabolites. fda.gov Fluticasone Furoate was found to be extensively metabolized, with only trace amounts of the unchanged parent compound being excreted. fda.gov The primary metabolic pathway involves the removal of the S-fluoromethyl carbothioate group to form an inactive carboxylic acid metabolite, GW694301X. fda.gov

The quantitative results from this mass balance study are detailed in the table below.

Table 2: Mean Recovery of Radioactivity (% of Administered Dose) after a Single Dose of [¹⁴C]Fluticasone Furoate

Route of Administration Excretion Pathway Mean Recovery (%) Time to Recovery (hours)
Intravenous (IV) Feces ~90% 216
Urine <1% 216
Total Recovery ~91%
Oral (p.o.) Feces >100% 168
Urine ~1% 168

Data adapted from human mass balance studies. This table shows the percentage of the administered radioactive dose recovered in feces and urine.

These results confirm that Fluticasone Furoate is cleared almost exclusively via the hepatic system, with subsequent excretion into the bile and elimination through the feces. The low urinary excretion underscores the minimal role of the renal pathway in the clearance of this compound.

Theoretical and Computational Studies on Deuterated Fluticasone Furoate

Impact of Deuteration on Molecular Conformation and Dynamics

Molecular simulations of various corticosteroids have demonstrated a correlation between conformational mobility and biological specificity. nih.gov For instance, the rigidity of certain rings in the steroid structure can be crucial for its specific action. nih.gov While the steroid backbone of Fluticasone (B1203827) Furoate is inherently rigid, deuteration could potentially dampen certain vibrational modes, leading to a more stabilized conformation. libretexts.org This could, in turn, affect its interaction with the glucocorticoid receptor.

Quantum Mechanical Calculations for Isotope Effects

One of the most significant consequences of deuteration is the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. wikipedia.orglibretexts.org This is a quantum mechanical phenomenon arising from the difference in zero-point vibrational energy between a C-H and a C-D bond. libretexts.orgnih.gov The lower zero-point energy of the C-D bond means that more energy is required to break it, often resulting in a slower reaction rate. libretexts.org

Quantum mechanical (QM) calculations are essential for predicting the magnitude of the KIE. nih.gov Methods like density functional theory (DFT) and more advanced quantum instanton theory can be used to model the potential energy surface of a reaction and calculate the rate constants for both the deuterated and non-deuterated molecules. nih.govethz.ch These calculations can predict both primary KIEs, where the C-H/D bond is broken in the rate-determining step, and secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage.

For Fluticasone Furoate, metabolism often involves the cleavage of C-H bonds, primarily by cytochrome P450 enzymes like CYP3A4. drugbank.comlungdiseasesjournal.com Quantum mechanical calculations can be used to predict which C-H bonds are most susceptible to metabolic attack and to estimate the KIE upon deuteration at these sites. This information is crucial for designing deuterated analogs with improved metabolic stability.

In Silico Modeling for Predicting Metabolic Fate with Deuterium (B1214612) Labeling

In silico (computer-based) models are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolic liabilities early in the drug discovery process. nih.govnih.gov These models can be broadly classified into ligand-based and structure-based approaches. mdpi.com For deuterated compounds like Fluticasone Furoate-d5, these models can be adapted to incorporate the predicted KIEs.

The primary metabolic pathway for Fluticasone Furoate involves the removal of the S-fluoromethyl carbothioate group, a reaction mediated by CYP3A4. nih.govsemanticscholar.orgresearchgate.net Other minor pathways also exist. nih.govresearchgate.net By deuterating the metabolically labile sites, the rate of these primary metabolic reactions can be slowed down.

However, a potential consequence of blocking a primary metabolic pathway is "metabolic switching," where the drug is shunted down alternative metabolic routes. osti.gov In silico models can help predict the likelihood of metabolic switching by evaluating the reactivity of other potential metabolic sites on the Fluticasone Furoate molecule. news-medical.net These models can simulate the interaction of the deuterated drug with various metabolic enzymes and rank the probability of different metabolic transformations. This predictive capability is invaluable for designing deuterated drugs that not only have improved stability but also avoid the formation of undesirable metabolites.

Future Directions and Emerging Research Avenues for Fluticasone Furoate D5

Development of Next-Generation Analytical Platforms

The primary application of Fluticasone (B1203827) Furoate-d5 is as an internal standard in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of next-generation analytical platforms focuses on enhancing sensitivity, speed, and specificity for the detection of Fluticasone Furoate in complex biological matrices.

Future advancements are centered on ultra-high-performance liquid chromatography (UHPLC) systems coupled with state-of-the-art mass spectrometers. researchgate.net These platforms offer superior chromatographic resolution, reducing analytical run times and improving sample throughput. In this context, Fluticasone Furoate-d5 is indispensable. Because it co-elutes with the unlabeled analyte but is differentiated by its higher mass, it allows for precise correction of variations in sample extraction, injection volume, and matrix-induced ion suppression. cerilliant.com

A significant challenge in bioanalysis is achieving ultra-sensitive quantification, especially given the low systemic bioavailability of inhaled or intranasally administered corticosteroids. medchemexpress.com Advanced LC-MS/MS methods are being developed to reach lower limits of quantification (LLOQ) in the picogram-per-milliliter range. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these methods, ensuring that the accuracy of measurements is maintained even at trace levels. fda.gov Research continues into optimizing mass spectrometry parameters, such as collision energies and precursor-product ion transitions, to maximize signal-to-noise ratios for both the analyte and its deuterated standard.

ParameterMethod DetailRole of this compound
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column. fda.govCo-elutes with Fluticasone Furoate to account for chromatographic variability.
Ionization Heated Electrospray Ionization (HESI) in positive ion mode. researchgate.netExperiences identical ionization efficiency and suppression effects as the analyte.
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). fda.govProvides a distinct mass-to-charge ratio (m/z) for separate, interference-free quantification.
Quantification Ratio of the peak area of the analyte to the peak area of the internal standard. cerilliant.comCorrects for analyte loss during sample preparation and analytical variations, ensuring high accuracy and precision.

A table summarizing the role of this compound in a typical next-generation LC-MS/MS platform.

Advanced Applications in Systems Biology and Metabolomics Research

Systems biology and metabolomics aim to provide a comprehensive snapshot of the dynamic metabolic state of a biological system in response to stimuli, such as drug administration. nih.govwaters.com Global untargeted metabolomic profiling, which measures thousands of small molecules in a sample, is increasingly used to understand the systemic effects of drugs like Fluticasone Furoate. nih.gov

In a recent study investigating the metabolomic and lipidomic profile following treatment with a combination therapy including Fluticasone Furoate, researchers identified subtle but significant changes in 1,969 metabolites. nih.govnih.gov The study utilized UHPLC-MS platforms to analyze serum samples, revealing shifts in pathways related to fatty acid β-oxidation and glycolysis. nih.gov

The reliability of such large-scale "omics" studies hinges on the ability to accurately quantify changes in metabolite levels. While this specific study matched ions to a library of standards, the gold standard for quantitative metabolomics is the use of stable isotope-labeled internal standards for key analytes. nih.govsigmaaldrich.com The incorporation of this compound in targeted and semi-targeted metabolomics studies allows for the precise quantification of the drug itself, anchoring the observed metabolic perturbations to accurate pharmacokinetic data. This enables researchers to build robust pharmacokinetic/pharmacodynamic (PK/PD) models, correlating drug exposure with specific downstream metabolic fingerprints and enhancing the understanding of its mechanism of action on a systemic level.

Potential for Tracing in Environmental Fate Studies (Hypothetical)

While not a current mainstream application, this compound has hypothetical potential as a tracer in environmental fate studies. The widespread use of pharmaceuticals can lead to their presence in soil and aquatic environments. Understanding the persistence, degradation, and transport of these compounds is a critical area of environmental science.

Isotopically labeled compounds are powerful tools for tracing the fate of environmental contaminants. iaea.orgnih.gov By "spiking" a controlled environmental system (e.g., a soil column or water microcosm) with this compound, researchers could use LC-MS/MS to track its path with high specificity. The unique mass of the deuterated compound would allow it to be distinguished from any pre-existing, non-labeled Fluticasone Furoate in the sample and from other naturally occurring molecules. nih.gov

Such studies could precisely measure:

Degradation Rates: The disappearance of the labeled compound over time would provide an unambiguous measure of its degradation rate without interference from other sources.

Metabolite Identification: The appearance of deuterated metabolites would confirm the degradation pathway of the parent drug.

Sorption and Transport: The concentration of this compound in different environmental compartments (e.g., water vs. sediment) would yield precise data on its partitioning and mobility.

This approach provides a more robust and sensitive alternative to studies relying on radiolabeled compounds, which require specialized handling and disposal. iaea.org The use of stable isotope tracers like this compound represents a sophisticated method for generating crucial data for environmental risk assessments of pharmaceuticals. acs.org

Expansion of Isotope Labeling Strategies for Related Steroid Compounds

The synthesis and use of this compound are part of a broader strategy involving isotope labeling of steroid compounds for analytical purposes. sigmaaldrich.com The choice of isotope and labeling position is crucial for creating an effective internal standard. While deuterium (B1214612) (²H) labeling is common and cost-effective, carbon-13 (¹³C) labeling is also used. researchgate.net ¹³C-labeled standards are sometimes preferred as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect) and there is zero risk of the label exchanging with protons in the solvent, ensuring maximum stability. researchgate.net

Future research in this area involves several key directions:

Novel Synthesis Methods: Developing more efficient and specific methods for introducing isotopes into complex steroid backbones. This includes multi-step syntheses starting from labeled precursors and catalytic exchange reactions that can introduce deuterium at specific molecular sites. nih.govnih.gov

Multi-Labeled Standards: Synthesizing steroids with a higher number of deuterium or ¹³C atoms (e.g., d7, d8, d9) to provide a greater mass shift from the analyte, moving the standard's signal further away from any potential isotopic interference from the analyte itself. lumiprobe.com

Isotopic Labeling Reagents: Creating "derivatizing" agents that are themselves heavily labeled. For example, a reagent like d5-Girard reagent P can be used to tag a wide range of steroids that are otherwise difficult to ionize, simultaneously adding a stable isotope label for quantification. nih.gov This expands the utility of isotope labeling to a broader class of steroid hormones and their metabolites.

Q & A

Q. What analytical methods are recommended for quantifying Fluticasone Furoate-d5 in pharmacokinetic studies?

this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase chromatography and gradient elution. Key parameters include:

  • Chromatographic columns : Serial C18 and biphenyl columns (50 × 3 mm, 2.6 µm) for optimal separation.
  • Mass transitions : Parent-daughter ion transitions at m/z 539→293 (analyte) and 544→293 (internal standard).
  • Sample preparation : Liquid-liquid extraction with methyl-tert-butyl ether:hexane (60:40) to isolate plasma analytes .
  • Calibration range : 0.100–100 pg/mL with a linear regression model (y = ax + b, 1/x² weighting) .

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSpecification
Column typeC18 and biphenyl (50 × 3 mm)
Mobile phase0.01% NH₄OH in H₂O and methanol
Retention time~3.3 minutes
Internal standardThis compound (300 pg/mL)

Q. How is this compound validated as an internal standard in bioanalytical assays?

Validation follows FDA/EMA guidelines, focusing on:

  • Linearity : Correlation coefficient () ≥0.99 across the calibration range.
  • Precision and accuracy : Intra- and inter-day variability ≤15% (≤20% at lower limit of quantification).
  • Matrix effects : Assessed by comparing analyte response in spiked vs. pure solutions.
  • Stability : Evaluated under short-term (room temperature), long-term (-70°C), and freeze-thaw conditions .

Q. What criteria should guide the selection of a deuterated internal standard for Fluticasone Furoate assays?

The deuterated standard must:

  • Exhibit identical chromatographic retention time to the non-deuterated analyte.
  • Have ≥98% isotopic purity to avoid cross-talk in mass spectrometry.
  • Demonstrate stability matching the parent compound under experimental conditions .

Q. How is sample size determined for pharmacokinetic studies involving this compound?

Sample size is calculated using intra-subject variability data from pilot studies. For example, a crossover design with 18 subjects was chosen to estimate bioavailability with <20% coefficient of variation, based on prior low-dose studies .

Q. What are the key considerations for assessing this compound stability in biological matrices?

Stability studies must evaluate:

  • Short-term stability : Room temperature (4–24 hours).
  • Long-term stability : -70°C storage for ≥6 months.
  • Freeze-thaw cycles : ≥3 cycles to simulate handling.
  • Degradation products : Monitored via high-resolution MS to confirm specificity .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling resolve discrepancies in cortisol suppression data for this compound?

A sigmoid Emax model accounts for non-linear relationships between systemic exposure (AUC₀–24) and cortisol suppression. Key steps:

  • Data imputation : Non-quantifiable serum cortisol values are set to half the lower limit of quantification (LLOQ).
  • Model fitting : Use NONMEM for mixed-effects modeling, incorporating covariates like BMI and dose frequency.
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting LLOQ imputation thresholds .

Table 2: Sigmoid Emax Model Parameters

ParameterEstimate (Single Dose)Estimate (Repeat Dose)
Eₘₐₓ90% suppression95% suppression
EC₅₀1,200 pg·h/mL1,500 pg·h/mL
Hill coefficient2.12.5

Q. What methodological strategies address conflicting data on this compound’s bioavailability in nasal vs. inhaled formulations?

  • Crossover study design : Minimize inter-subject variability by testing both formulations in the same cohort.
  • PICOT framework :
  • Population : Healthy adults (n=18).
  • Intervention : 880 µg intranasal dose.
  • Comparison : Historical inhaled formulation data.
  • Outcome : AUC₀–24 and Cₘₐₓ.
  • Time : 72-hour sampling .

Q. How can researchers optimize LC-MS/MS parameters to detect this compound at ultra-low concentrations (<1 pg/mL)?

  • Ion source tuning : Optimize declustering potential and collision energy to enhance sensitivity.
  • Chromatographic adjustments : Reduce column temperature to 25°C for sharper peaks.
  • Sample pre-concentration : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges .

Q. What statistical approaches are recommended for longitudinal PK/PD data analysis in this compound studies?

  • Mixed-effects modeling : Accounts for inter-individual variability and missing data.
  • Bootstrapping : Validates model stability by resampling datasets 1,000 times.
  • Time-series analysis : Evaluates circadian cortisol rhythms using Fourier transforms .

Q. How do researchers ensure methodological novelty when studying this compound’s metabolic pathways?

Apply the FINER criteria :

  • Feasible : Use stable isotope tracers to track metabolites in human hepatocytes.
  • Novel : Focus on uncharacterized Phase-II conjugates (e.g., sulfation pathways).
  • Ethical : Obtain IRB approval for radioactive tracer use (if applicable).
  • Relevant : Align with FDA guidelines on metabolite safety testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.